Cas no 2171923-05-8 (4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid)

4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid 化学的及び物理的性質
名前と識別子
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- 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid
- 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid
- 2171923-05-8
- EN300-1550274
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- インチ: 1S/C28H32N2O5/c1-19(2)20(13-14-27(32)33)15-17-29-26(31)12-7-16-30-28(34)35-18-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,19-20,25H,13-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: BUCGRPIYYMWQDN-UHFFFAOYSA-N
- SMILES: O(C(NCC#CC(NCCC(CCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 476.23112213g/mol
- 同位素质量: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 11
- 複雑さ: 776
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 105Ų
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550274-0.05g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1550274-0.25g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1550274-1000mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550274-100mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550274-5000mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550274-10.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1550274-0.1g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1550274-5.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1550274-10000mg |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550274-1.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]ethyl}-5-methylhexanoic acid |
2171923-05-8 | 1g |
$3368.0 | 2023-05-26 |
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid 関連文献
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1. Back matter
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acidに関する追加情報
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid: A Comprehensive Overview
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid, also known by its CAS number 2171923-05-8, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butynamide moiety, and a hexanoic acid backbone. The presence of these functional groups makes it a valuable molecule in the realms of organic synthesis, drug discovery, and materials science.
The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthetic procedures. Recent studies have highlighted the importance of Fmoc-containing compounds in the development of bioconjugates and targeted drug delivery systems. For instance, researchers have demonstrated that Fmoc-modified peptides can enhance the stability and bioavailability of therapeutic agents, making them more effective in treating diseases such as cancer and inflammatory disorders.
The butynamide moiety in this compound introduces alkyne functionality, which is highly reactive and versatile in organic transformations. Alkynes are widely used in click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), to construct complex molecular architectures. Recent advancements in click chemistry have enabled the synthesis of advanced materials, including stimuli-responsive polymers and nanomaterials, which are revolutionizing fields like drug delivery and electronics.
The hexanoic acid backbone provides the molecule with amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. This characteristic is particularly advantageous in the design of surfactants and emulsifiers, which are essential components in pharmaceutical formulations and food industries. Moreover, the methyl group at position 5 adds steric bulk to the molecule, potentially influencing its solubility and biological activity.
Recent research has focused on optimizing the synthesis of this compound to improve its yield and purity. For example, scientists have explored novel protecting group strategies and catalytic methods to streamline the production process. These advancements not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.
In terms of applications, this compound has shown promise in several areas. Its Fmoc group makes it an ideal candidate for use in peptide-based vaccines and immunotherapies. Additionally, its alkyne functionality enables it to serve as a building block for constructing larger biomolecules or materials with tailored properties. For instance, researchers have utilized similar compounds to develop self-healing polymers that can repair damage caused by mechanical stress or environmental factors.
The integration of computational chemistry tools has further expanded our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, electronic structure, and interaction patterns with biological targets. These findings are critical for designing experiments aimed at evaluating its pharmacokinetic profile and bioactivity.
In conclusion, 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethyl}-5-methylhexanoic acid represents a versatile platform for exploring innovative chemical solutions across multiple disciplines. Its unique combination of functional groups positions it as a valuable asset in advancing drug development, materials science, and green chemistry practices. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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